molecular formula C9H11NO B13043771 (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13043771
M. Wt: 149.19 g/mol
InChI Key: WGLRJXANNLVGSH-MRVPVSSYSA-N
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Description

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is a chiral amine compound with a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter levels and mood regulation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine: shares structural similarities with other benzofuran derivatives, such as 5-methyl-2,3-dihydro-1-benzofuran and 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Uniqueness

  • The unique chiral center at the 3-position of the benzofuran ring distinguishes this compound from other similar compounds. This stereochemistry can significantly influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

WGLRJXANNLVGSH-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC[C@H]2N

Canonical SMILES

CC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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